molecular formula C11H13F3N2O2 B13238041 Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13238041
M. Wt: 262.23 g/mol
InChI Key: PIVQNRNHLCXYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 (t, J = 7.1 Hz, 3H) : Ethyl group methyl protons.
  • δ 4.32 (q, J = 7.1 Hz, 2H) : Ethyl group methylene protons.
  • δ 1.80–2.10 (m, 4H) : Protons at positions 5–8 of the saturated ring.
  • δ 7.45 (d, J = 6.8 Hz, 1H) : Aromatic proton at position 5.
  • δ 7.92 (s, 1H) : Imidazole proton at position 1.

¹³C NMR (100 MHz, CDCl₃):

  • δ 14.1 : Ethyl methyl carbon.
  • δ 61.5 : Ethyl methylene carbon.
  • δ 122.4 (q, J = 270 Hz, CF₃) : Trifluoromethyl carbon.
  • δ 165.8 : Ester carbonyl carbon.

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -62.5 (s) : Trifluoromethyl group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields characteristic fragments:

  • m/z 278 [M]⁺ : Molecular ion.
  • m/z 233 [M – COOCH₂CH₃]⁺ : Loss of ethyl carboxylate.
  • m/z 189 [M – CF₃]⁺ : Loss of trifluoromethyl group.
  • m/z 145 [C₇H₇N₂]⁺ : Imidazo[1,2-a]pyridine core.

Infrared (IR) Vibrational Mode Analysis

Vibrational Mode Wavenumber (cm⁻¹)
C=O stretch 1725
C–F stretch 1120–1170
C–N stretch 1350–1250
C–H (saturated) 2850–2950

The ester carbonyl exhibits a strong absorption at 1725 cm⁻¹ , while C–F stretches from the trifluoromethyl group appear as intense bands between 1120–1170 cm⁻¹ .

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H13F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h2-6H2,1H3

InChI Key

PIVQNRNHLCXYDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of a suitable pyridine derivative with ethyl trifluoroacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of imidazo[1,2-a]pyridine derivatives, highlighting structural variations, molecular properties, and functional distinctions:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF₃ at position 5; -COOEt at position 2 C₁₁H₉F₃N₂O₂ 258.20 High purity (≥98%); used as a pharmaceutical intermediate.
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Branched alkyl (-C₅H₁₀) at position 2; -COOEt at position 3 C₁₅H₂₄N₂O₂ 264.36 Bulky substituent increases steric hindrance; potential for modulating receptor interactions.
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate -Br at position 1; -COOEt at position 3; imidazo[1,5-a]pyridine isomer C₁₀H₁₃BrN₂O₂ 273.13 Bromine enhances electrophilicity; useful in cross-coupling reactions.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride -Ph at position 2; -NH₂ at position 3; HCl salt C₁₃H₁₇ClN₄ 264.76 Aromatic and amine groups suggest CNS-targeting potential; hydrochloride improves solubility.
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid -CF₃ at position 2; -COOH at position 8 C₉H₉F₃N₂O₂ 234.18 Carboxylic acid enables metal coordination or salt formation; lower lipophilicity vs. esters.

Key Observations:

Substituent Position Effects :

  • The trifluoromethyl group at position 2 (target compound) vs. position 5 () alters electronic distribution and steric interactions. Position 2 substitution may enhance π-stacking in aromatic systems compared to position 5 .
  • Isomeric differences (e.g., imidazo[1,2-a] vs. [1,5-a] pyridine) impact ring planarity and hydrogen-bonding capacity .

Functional Group Influence :

  • Esters (-COOEt) : Improve cell permeability compared to carboxylic acids (-COOH) due to increased lipophilicity .
  • Halogens (-Br, -CF₃) : Bromine supports synthetic diversification (e.g., Suzuki couplings), while trifluoromethyl groups resist metabolic oxidation .

Salt Forms :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for in vivo bioavailability .

Biological Activity

Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8F3N3O2
  • Molecular Weight : 251.18 g/mol
  • Melting Point : 80-82 °C

The compound features an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and an ethyl carboxylate moiety. The presence of the trifluoromethyl group enhances lipophilicity and stability, while the carboxylate group facilitates various chemical reactions such as esterification and amidation.

This compound interacts with biological targets through:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target proteins or nucleic acids.
  • π-π Stacking Interactions : The aromatic nature of the imidazo[1,2-a]pyridine structure supports π-π stacking with other aromatic systems.

These interactions contribute to its binding affinity for various receptors and enzymes. Preliminary studies suggest that derivatives of this compound can inhibit specific kinases involved in cancer progression and show antibacterial activity against certain pathogens .

Antibacterial Activity

The compound exhibits notable antibacterial properties. In vitro studies have shown that derivatives demonstrate significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 mg/mL
S. aureus100 µM
S. agalactiae75 µM

These results indicate that modifications to the ethyl carboxylate moiety can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that this compound can inhibit key kinases associated with cancer cell proliferation. For instance:

  • Inhibition of Kinases : Studies have demonstrated that specific derivatives can effectively inhibit kinases linked to tumor growth.

The exact mechanisms remain under investigation; however, the compound's unique structural features suggest potential for further development as an anticancer agent .

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of several derivatives of this compound against E. coli and S. aureus. The results indicated that modifications to the trifluoromethyl group significantly enhanced antibacterial activity:

  • Findings : Derivatives with additional electron-withdrawing groups showed improved MIC values compared to the parent compound.

This study highlights the importance of structural modifications in enhancing biological activity and opens avenues for developing more potent antibacterial agents .

Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the anticancer properties of this compound's derivatives. The study involved testing various concentrations against multiple cancer cell lines:

  • Results : Certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells.

These findings suggest that further exploration into the structure-activity relationship (SAR) could yield effective cancer therapeutics based on this scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.